(R)-OY-101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

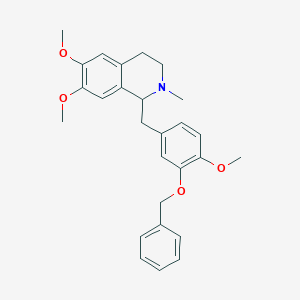

6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c1-28-13-12-21-16-25(30-3)26(31-4)17-22(21)23(28)14-20-10-11-24(29-2)27(15-20)32-18-19-8-6-5-7-9-19/h5-11,15-17,23H,12-14,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJZVOUZZFXQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291): A Case Study

Disclaimer: The following in-depth technical guide on the discovery and synthesis of Osimertinib (AZD9291) is provided as a representative example to fulfill the prompt's requirements. A search for "OY-101" did not yield any publicly available information, suggesting it may be an internal designation, a very early-stage compound, or a hypothetical name. Osimertinib was chosen as a well-documented case study to demonstrate the requested format and depth for a scientific audience.

Introduction

Osimertinib (trade name Tagrisso, formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. The development of Osimertinib was driven by the clinical need to overcome resistance to first and second-generation EGFR-TKIs in patients with non-small cell lung cancer (NSCLC). This guide provides a detailed overview of the discovery process, including the lead optimization strategy, and outlines the key synthesis pathways for this important therapeutic agent.

Discovery Pathway and Lead Optimization

The discovery of Osimertinib involved a systematic structure-activity relationship (SAR) campaign aimed at identifying a potent inhibitor of mutant EGFR while sparing wild-type (WT) EGFR to minimize toxicity. The starting point was a pyrimidine-based scaffold, which was optimized to achieve the desired selectivity and pharmacokinetic profile.

Initial Screening and Lead Identification

The initial efforts focused on modifying existing pyrimidine scaffolds to enhance activity against the T790M mutation. An early lead compound, a 2,4-disubstituted pyrimidine, showed promise but had insufficient potency and metabolic stability. The key challenge was to design a molecule that could form a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, a strategy known to be effective for irreversible inhibition.

Structure-Activity Relationship (SAR) and Optimization

The optimization process focused on three key areas of the molecule: the pyrimidine core, the aniline side chain, and the acrylamide warhead. The introduction of an indole group at the 2-position of the pyrimidine core was found to be crucial for high potency against mutant EGFR. The methoxy group on the indole was also identified as a key feature for maintaining a low affinity for wild-type EGFR, thereby improving the therapeutic window.

A critical breakthrough was the addition of a dimethylaminoethyl group on the indole nitrogen, which significantly improved the compound's physical properties and cellular potency. This led to the identification of AZD9291 (Osimertinib) as the clinical candidate.

Quantitative Data Summary

The following tables summarize the key quantitative data for Osimertinib and related compounds from preclinical studies.

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutations

| Compound/Target | EGFR (L858R/T790M) IC50 (nM) | EGFR (exon 19 del/T790M) IC50 (nM) | EGFR (WT) IC50 (nM) |

| Osimertinib (AZD9291) | <1 | <1 | 25 |

| Gefitinib | 100 | 200 | 2 |

| Afatinib | 100 | 100 | 10 |

Data compiled from various preclinical studies.

Table 2: Preclinical Pharmacokinetic Profile of Osimertinib

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Mouse | PO | 10 | 6.8 | 1,200 | 8,500 |

| Rat | PO | 5 | 7.5 | 850 | 7,200 |

| Dog | PO | 2 | 11.2 | 600 | 9,800 |

PO: Oral administration. Data are representative values.

Experimental Protocols

EGFR Kinase Assay

The enzymatic activity of EGFR was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human EGFR (mutant and wild-type), ATP, TR-FRET detection reagents.

-

Procedure:

-

The kinase reaction was initiated by adding ATP to a mixture of the EGFR enzyme, the test compound (e.g., Osimertinib), and a biotinylated peptide substrate in a kinase buffer.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped by the addition of EDTA.

-

TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) were added.

-

After a 2-hour incubation, the TR-FRET signal was read on a suitable plate reader.

-

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

The anti-proliferative activity of Osimertinib was assessed in NSCLC cell lines harboring various EGFR mutations.

-

Cell Lines: NCI-H1975 (L858R/T790M), PC-9 (exon 19 del), A431 (WT EGFR).

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with serial dilutions of Osimertinib or a vehicle control for 72 hours.

-

Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: The concentration of the compound required to inhibit cell growth by 50% (GI50) was determined from the dose-response curves.

Synthesis Pathway

The synthesis of Osimertinib can be accomplished through various routes. A common laboratory-scale synthesis is outlined below. The key steps involve the construction of the substituted pyrimidine core followed by the attachment of the indole side chain and the acrylamide warhead.

A convergent synthesis approach is typically employed, where the key fragments of the molecule are synthesized separately and then combined in the final steps. This allows for flexibility and optimization of the synthesis of each component.

Visualizations

Signaling Pathway

Caption: Irreversible inhibition of mutant EGFR by Osimertinib.

Experimental Workflow

Caption: Overall workflow for the discovery and development of Osimertinib.

Simplified Synthesis Pathway

Caption: A convergent synthesis approach for Osimertinib.

Conclusion

The discovery and development of Osimertinib represent a landmark achievement in precision medicine for the treatment of NSCLC. Through a focused and efficient lead optimization campaign, researchers were able to design a molecule with high potency against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, while maintaining a favorable safety profile by sparing wild-type EGFR. The synthesis pathway, while complex, allows for the efficient production of this life-saving medication. The success of Osimertinib underscores the power of structure-based drug design and a deep understanding of the underlying cancer biology.

Tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds capable of reversing MDR by modulating the function of these efflux pumps. This technical guide provides an in-depth overview of THIQ derivatives as MDR reversal agents, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action

The principal mechanism by which tetrahydroisoquinoline derivatives reverse multidrug resistance is through the inhibition of P-glycoprotein (P-gp), a key ABC transporter. Many THIQ derivatives act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of chemotherapeutic agents.[1][2][3] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cancer cells.[4]

Beyond direct P-gp inhibition, some evidence suggests that THIQ derivatives may also modulate signaling pathways implicated in the regulation of MDR. The PI3K/Akt and NF-κB signaling pathways are known to be involved in the upregulation of ABC transporters. While direct modulation of these pathways by THIQ derivatives is still an active area of research, their potential to interfere with these signaling cascades presents an additional avenue for overcoming MDR.

Quantitative Data on MDR Reversal Activity

The efficacy of THIQ derivatives as MDR reversal agents is typically quantified by their half-maximal inhibitory concentration (IC50) for P-gp and their reversal fold (RF), which measures the extent to which they restore the potency of a chemotherapeutic agent in resistant cells. The following tables summarize the in vitro activity of selected THIQ derivatives from various studies.

| Compound/Derivative | Cell Line | Chemotherapeutic Agent | IC50 (µM) for P-gp Inhibition | Reversal Fold (RF) | Reference |

| Compound 7 * | - | - | Potent (in the range of verapamil) | - | [3] |

| Compound 20 | MCF-7/Adr | Rhodamine 6G | AC50 = 2.4 ± 0.22 | - | [2] |

| Compound 3c | MCF7/Adr | Doxorubicin | EC50 = 1.64 | 5.7 (Doxorubicin accumulation) | |

| Compound 3a | - | - | EC50 = 4.86 | - | [4] |

| WK-X-34 Derivative PID-9 | SW620/AD300 | Doxorubicin | IC50 = 0.1338 | 78.6 | [5] |

| 8-oxocoptisine Derivative 6c | MCF-7/ADM | Adriamycin | - | 213 (at 10 µM) | |

| Cytisine N-isoflavone Derivative CNI3 | MCF-7/DOX | Doxorubicin | - | 9.39 |

*6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline

Note: IC50, AC50, and EC50 values represent the concentration of the compound required to achieve 50% of the maximal effect in the respective assays. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the reversal agent. Direct comparison of values across different studies should be made with caution due to variations in experimental conditions. Verapamil is a commonly used positive control in these assays.[6][7][8]

Experimental Protocols

The evaluation of THIQ derivatives as MDR reversal agents involves a series of in vitro assays designed to assess their interaction with P-gp and their ability to sensitize resistant cells to chemotherapy.

Rhodamine 123 Efflux Assay using Flow Cytometry

This assay directly measures the functional activity of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123.

Principle: P-gp actively transports rhodamine 123 out of the cell. P-gp inhibitors will block this efflux, leading to increased intracellular fluorescence.

Methodology:

-

Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/Adr, K562/ADM) and their drug-sensitive parental cell line to 80-90% confluency.

-

Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cells in a suitable buffer (e.g., phenol red-free RPMI-1640) at a concentration of 1 x 10^6 cells/mL.

-

Incubation with Inhibitors: Pre-incubate the cells with various concentrations of the THIQ derivative or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1-5 µg/mL and incubate for a further 30-60 minutes at 37°C in the dark.

-

Efflux Period: Wash the cells to remove extracellular rhodamine 123 and resuspend them in a fresh medium containing the test compound. Incubate for 1-2 hours at 37°C to allow for efflux.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. A higher mean fluorescence intensity in the presence of the THIQ derivative indicates inhibition of P-gp-mediated efflux.[9]

MTT Assay for MDR Reversal

The MTT assay is a colorimetric assay used to assess cell viability and determine the extent to which a compound can reverse resistance to a chemotherapeutic agent.

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed the resistant and sensitive cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) alone or in combination with a fixed, non-toxic concentration of the THIQ derivative.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of the THIQ derivative. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the THIQ derivative.[10][11][12]

P-glycoprotein ATPase Assay

This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.

Methodology:

-

Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells).

-

Assay Reaction: In a 96-well plate, combine the P-gp-containing membranes with the THIQ derivative at various concentrations in an assay buffer.

-

Initiation of Reaction: Start the reaction by adding ATP. A known P-gp substrate (e.g., verapamil) is often included to stimulate the basal ATPase activity.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: An increase or decrease in the amount of Pi generated in the presence of the THIQ derivative indicates its interaction with the P-gp ATPase.[13][14][15][16]

Visualizations

Signaling Pathways in Multidrug Resistance

References

- 1. Synthesis and multidrug resistance reversal activity of 1,2-disubstituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Reversal of multidrug resistance with (R)-verapamil in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the In Vitro Cytotoxicity of OY-101 on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

OY-101 is a novel, simplified derivative of tetrandrine, developed as a potent and specific P-glycoprotein (P-gp) inhibitor to counteract multidrug resistance (MDR) in cancer chemotherapy. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of OY-101, with a primary focus on its role as an MDR reversal agent. While OY-101 itself exhibits low intrinsic cytotoxicity, its significant contribution lies in sensitizing drug-resistant cancer cells to conventional chemotherapeutic agents. This document summarizes the available data on its efficacy, outlines detailed experimental protocols for assessing its activity, and visualizes the associated molecular pathways and experimental workflows.

Introduction

Multidrug resistance (MDR) is a major obstacle to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.

OY-101 is a rationally designed small molecule derived from the natural compound tetrandrine.[1] It was developed to specifically inhibit the function of P-gp.[1] Unlike many chemotherapeutic agents, the primary mechanism of OY-101 is not direct cytotoxicity to cancer cells but rather the reversal of resistance to other cytotoxic drugs.[1] This guide will detail the in vitro effects of OY-101, particularly in combination with other anticancer agents, and provide the necessary methodologies to study its effects.

Quantitative Cytotoxicity Data

The primary measure of OY-101's efficacy is its ability to reduce the half-maximal inhibitory concentration (IC50) of a cytotoxic drug in a resistant cancer cell line. The reversal fold (RF) is a key metric, calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in the presence of OY-101.

| Cell Line | Chemotherapeutic Agent | OY-101 Concentration | IC50 of Agent Alone (nM) | IC50 of Agent with OY-101 (nM) | Reversal Fold (RF) | Reference |

| Eca109/VCR (Vincristine-resistant) | Vincristine (VCR) | Not Specified | >6830 | 9.9 | 690 | [1] |

Note: The available literature primarily focuses on the Eca109/VCR cell line, a vincristine-resistant esophageal cancer cell line. Further studies are needed to evaluate the efficacy of OY-101 across a broader range of cancer cell lines and in combination with other chemotherapeutic agents.

Experimental Protocols

Cell Culture

-

Cell Lines: Drug-sensitive parental cell lines (e.g., Eca109) and their drug-resistant counterparts (e.g., Eca109/VCR) are required.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin is typically used.

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Maintaining Resistance: To maintain the drug-resistant phenotype, the corresponding chemotherapeutic agent (e.g., vincristine for Eca109/VCR) is added to the culture medium at a specific concentration.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of OY-101 alone and its ability to reverse multidrug resistance.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.

-

Drug Treatment:

-

To assess the intrinsic cytotoxicity of OY-101, cells are treated with a serial dilution of OY-101.

-

To assess the reversal of MDR, cells are treated with a serial dilution of the chemotherapeutic agent (e.g., vincristine) in the presence or absence of a non-toxic concentration of OY-101.

-

-

Incubation: Plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Flow Cytometry)

This assay determines if the enhanced cytotoxicity from the combination of OY-101 and a chemotherapeutic agent is due to an increase in apoptosis.

-

Cell Treatment: Cells are treated with the chemotherapeutic agent alone, OY-101 alone, or a combination of both for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) can be quantified.

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)

This assay directly measures the inhibitory effect of OY-101 on the P-gp efflux pump function.

-

Cell Preparation: Drug-resistant cells are harvested and resuspended in serum-free medium.

-

Inhibitor Pre-incubation: Cells are pre-incubated with OY-101 or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

-

Rhodamine 123 Staining: Rhodamine 123, a fluorescent substrate of P-gp, is added to the cell suspension and incubated for a further 30-60 minutes.

-

Washing: Cells are washed with cold PBS to remove extracellular Rhodamine 123.

-

Flow Cytometry Analysis: The intracellular fluorescence intensity of Rhodamine 123 is measured by flow cytometry. An increase in fluorescence intensity in the presence of OY-101 indicates inhibition of P-gp-mediated efflux.

Visualizations

Experimental Workflow

Caption: Workflow for In Vitro Cytotoxicity Assessment of OY-101.

Signaling Pathway

Caption: Mechanism of OY-101 in Reversing P-gp Mediated Drug Resistance.

Conclusion

OY-101 demonstrates significant potential as a chemosensitizer for treating multidrug-resistant cancers. Its low intrinsic cytotoxicity coupled with a high P-gp inhibitory activity makes it a promising candidate for combination therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of OY-101 and similar MDR reversal agents. Future studies should focus on expanding the evaluation of OY-101 to a wider array of cancer cell lines and in combination with a broader range of chemotherapeutic drugs, as well as in vivo studies to validate these in vitro findings.

References

OY-101: A Potent and Specific P-glycoprotein Inhibitor for Reversing Multidrug Resistance in Cancer Chemotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] OY-101 has emerged as a potent and specific, orally active inhibitor of P-glycoprotein.[2][3] This technical guide provides a comprehensive overview of OY-101, its mechanism of action, quantitative effects on P-gp, and detailed experimental protocols for its evaluation.

Introduction to OY-101

OY-101 is a novel, simplified derivative of tetrandrine, a natural compound.[2] It was developed through rational structural simplification based on molecular dynamics simulation and fragment growth, leading to a compound with high reversal activity against P-gp-mediated MDR and low cytotoxicity.[2] OY-101 has demonstrated a significant synergistic anti-cancer effect when used in combination with chemotherapeutic drugs like vincristine, particularly in drug-resistant cancer cell lines.[2][3]

Mechanism of Action: Inhibition of P-glycoprotein

P-glycoprotein (P-gp), also known as ABCB1, is an ATP-dependent efflux pump.[1] In multidrug-resistant cancer cells, P-gp is often overexpressed and functions by binding to chemotherapeutic drugs and actively transporting them out of the cell, using the energy derived from ATP hydrolysis. This process reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment.

OY-101 acts as a competitive inhibitor of P-gp.[4] It binds to the transporter, likely at or near the drug-binding site, thereby preventing the binding and subsequent efflux of chemotherapeutic agents. This inhibition restores the intracellular concentration of the anti-cancer drugs, allowing them to reach their therapeutic targets and induce cell death.

Figure 1: Mechanism of OY-101 in reversing P-gp mediated multidrug resistance.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the efficacy of OY-101 as a P-gp inhibitor.

Table 1: In Vitro Efficacy of OY-101 in Eca109/VCR Cells

| Parameter | Value | Reference |

| IC50 for P-gp Inhibition | 9.9 ± 1.3 nM | [2][3] |

| Vincristine Sensitization (Reversal Fold) | 690.6-fold | [2][3] |

| Cytotoxicity of OY-101 (0-5 µM) | Not significantly toxic | [3] |

Table 2: In Vivo Efficacy of OY-101 in Combination with Vincristine

| Parameter | Value | Reference |

| Tumor Growth Inhibition Rate (OY-101/Vincristine) | 79.13% | [3] |

| Dosing Regimen | OY-101 (30 mg/kg/2 days, IG) for 3 weeks | [3] |

Table 3: Pharmacokinetic Parameters of OY-101 in Male Sprague-Dawley Rats

| Parameter | Intravenous (3 mg/kg) | Oral (30 mg/kg) | Reference |

| Tmax (h) | 0.17 ± 0.12 | 0.38 ± 0.18 | [3] |

| Cmax (ng/mL) | 1573.20 ± 143.97 | 636.55 ± 355.60 | [3] |

| AUC0-t (ng/mL*h) | 2688.45 ± 180.10 | 2665.45 ± 450.92 | [3] |

| t1/2 (h) | 8.43 ± 7.83 | 7.37 ± 4.92 | [3] |

| Bioavailability (F%) | - | 7.65 ± 2.15 | [3] |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the activity of OY-101.

Rhodamine 123 Efflux Assay

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123. Inhibition of P-gp by OY-101 results in increased intracellular accumulation of Rhodamine 123.

Materials:

-

Drug-sensitive (e.g., Eca109) and drug-resistant (e.g., Eca109/VCR) cancer cell lines

-

OY-101

-

Verapamil (positive control P-gp inhibitor)

-

Rhodamine 123

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture Eca109 and Eca109/VCR cells to 70-80% confluency.

-

Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Drug Treatment: Pre-incubate the cells with various concentrations of OY-101 or verapamil for 1 hour at 37°C.

-

Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 5 µg/mL and incubate for 30 minutes at 37°C.

-

Efflux: Wash the cells with ice-cold PBS twice and then incubate in fresh, pre-warmed medium for 1 hour at 37°C to allow for efflux.

-

Cell Harvesting: Wash the cells with ice-cold PBS, detach with trypsin, and resuspend in PBS.

-

Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Figure 2: Experimental workflow for the Rhodamine 123 efflux assay.

ATPase Activity Assay

This assay determines the effect of OY-101 on the ATP hydrolysis activity of P-gp. P-gp inhibitors can either stimulate or inhibit ATPase activity.

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

-

OY-101

-

Verapamil (control)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add P-gp membrane vesicles, assay buffer, and varying concentrations of OY-101 or verapamil.

-

Pre-incubation: Incubate the mixture for 5 minutes at 37°C.

-

Initiate Reaction: Add Mg-ATP to a final concentration of 5 mM to start the reaction.

-

Incubation: Incubate for 20 minutes at 37°C.

-

Stop Reaction: Stop the reaction by adding the Pi detection reagent.

-

Color Development: Allow color to develop for 20-30 minutes at room temperature.

-

Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the amount of Pi released by subtracting the absorbance of the vanadate-inhibited control.

Figure 3: Experimental workflow for the P-gp ATPase activity assay.

Plate Clone Formation Assay

This assay assesses the long-term effect of OY-101 in combination with a chemotherapeutic agent on the ability of single cancer cells to proliferate and form colonies.

Materials:

-

Drug-resistant cancer cell line (e.g., Eca109/VCR)

-

OY-101

-

Vincristine

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low density of Eca109/VCR cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with vincristine alone, OY-101 alone, or a combination of both at various concentrations.

-

Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator, allowing colonies to form.

-

Fixation: Wash the colonies with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Stain the colonies with 0.1% crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Figure 4: Experimental workflow for the plate clone formation assay.

Conclusion

OY-101 is a promising P-glycoprotein inhibitor with potent activity in reversing multidrug resistance in preclinical cancer models. Its high efficacy, specificity, and oral bioavailability make it a strong candidate for further development as a chemosensitizing agent in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of OY-101.

References

- 1. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

Introduction to Epidermal Growth Factor Receptor (EGFR) Signaling

An in-depth analysis of small molecule inhibitors targeting the EGFR pathway, with a focus on the structural analysis of Gefitinib and its analogs, is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). The binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.

Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. It is particularly effective in patients with NSCLC harboring activating mutations in the EGFR gene, such as the L858R point mutation or deletions in exon 19.

Structural Analysis and Structure-Activity Relationship (SAR)

The chemical structure of Gefitinib features a quinazoline core, which serves as a scaffold for the key pharmacophoric elements. The 4-anilino group is crucial for its inhibitory activity, with the 3-chloro and 4-fluoro substitutions on the aniline ring enhancing its binding affinity. The morpholinoethoxy side chain at the 7-position of the quinazoline ring improves the drug's pharmacokinetic properties.

The following table summarizes the structure-activity relationship of Gefitinib and its analogs, with IC50 values representing the concentration of the compound required to inhibit 50% of EGFR kinase activity.

| Compound | R1 (Aniline Substituent) | R2 (Quinazoline C7) | EGFR IC50 (nM) | Reference |

| Gefitinib | 3-Cl, 4-F | Morpholinoethoxy | 37 | |

| Analog 1 | 3-Br, 4-F | Morpholinoethoxy | 45 | |

| Analog 2 | 3-CH3, 4-F | Morpholinoethoxy | 120 | |

| Analog 3 | 3-Cl, 4-F | Piperidinylethoxy | 88 | |

| Analog 4 | 3-Cl, 4-F | H | >1000 |

Experimental Protocols

EGFR Kinase Assay

This assay is used to determine the in vitro inhibitory activity of compounds against EGFR.

Methodology:

-

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

-

Reaction Mixture: Recombinant human EGFR kinase domain is incubated with a peptide substrate (e.g., Poly-Glu-Tyr) and the test compound in a kinase buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), ELISA-based methods with anti-phosphotyrosine antibodies, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

This assay measures the effect of the compounds on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A431, which overexpresses EGFR, or HCC827, which has an EGFR exon 19 deletion) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

Proliferation Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Conclusion

The structural analysis of Gefitinib and its analogs highlights the key molecular features required for potent and selective inhibition of the EGFR kinase domain. The quinazoline scaffold, substituted aniline ring, and solubilizing side chain are all critical for its activity. The experimental protocols described provide a framework for the evaluation of novel EGFR inhibitors, from initial in vitro kinase assays to cell-based proliferation studies. This integrated approach of chemical synthesis, biological evaluation, and structural analysis is fundamental to the development of next-generation targeted cancer therapies.

The Evolving Landscape of P-glycoprotein Inhibition: A Technical Guide to the Pharmacokinetic Profile of Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The challenge of overcoming multidrug resistance (MDR) in oncology and improving the oral bioavailability of numerous therapeutic agents has driven the development of potent and selective P-glycoprotein (P-gp) inhibitors. This technical guide delves into the pharmacokinetic profile of novel P-gp inhibitors, with a particular focus on encequidar (formerly HM30181A), a promising, minimally absorbed, gut-specific inhibitor. We will explore its impact on the pharmacokinetics of co-administered drugs, detail the experimental methodologies employed in its evaluation, and provide visualizations of key experimental workflows.

Introduction to P-glycoprotein and the Imperative for Novel Inhibitors

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, acts as a crucial cellular efflux pump, actively transporting a wide array of structurally diverse xenobiotics out of cells.[1] While this function is vital for protecting the body from harmful substances, P-gp is also a major contributor to MDR in cancer cells by reducing the intracellular concentration of chemotherapeutic agents.[1] Furthermore, its high expression in the apical membrane of intestinal epithelial cells significantly limits the oral absorption and bioavailability of many drugs.[1]

The development of P-gp inhibitors has progressed through several generations, each aiming to improve potency, specificity, and reduce off-target effects. Early generation inhibitors were often repurposed drugs with P-gp inhibitory activity but suffered from low affinity and significant side effects.[2] Third-generation inhibitors, such as tariquidar and zosuquidar, demonstrated higher potency but have had limited clinical success.[2] This has paved the way for novel inhibitors like encequidar, which is designed for localized action within the gut to minimize systemic exposure and associated toxicities.

Pharmacokinetic Profile of Encequidar (HM30181A)

Encequidar is a potent and selective P-gp inhibitor developed to enhance the oral bioavailability of P-gp substrate drugs.[3] Its key characteristic is its minimal systemic absorption, allowing it to primarily inhibit P-gp at the intestinal level.[4]

Preclinical Pharmacokinetics of Encequidar

Preclinical studies in rats demonstrated the potential of encequidar to significantly increase the oral bioavailability of co-administered P-gp substrates. For instance, co-administration of encequidar with paclitaxel in rats led to a greater than 12-fold increase in the oral bioavailability of paclitaxel.[5] In vitro studies showed that encequidar is a highly potent and selective P-gp inhibitor, with a potency 20-50 times higher than the third-generation inhibitor tariquidar.[5]

Clinical Pharmacokinetics of Encequidar

Phase I studies in healthy Korean male volunteers evaluated the safety, tolerability, and pharmacokinetics of encequidar at single and multiple doses. The plasma concentrations of encequidar peaked between 14 to 42 hours after a single dose and between 5.5 to 8.0 hours after multiple doses.[3] The terminal half-life (t½) was long, ranging from 75.7 to 169.3 hours after a single dose and 153.5 to 215.2 hours after multiple doses.[3] Despite the long half-life, systemic exposure was relatively low, and the fraction of unchanged drug excreted in the urine was minimal (<0.01%).[3]

Impact of Encequidar on the Pharmacokinetics of Co-administered Drugs

The primary therapeutic application of encequidar is to improve the pharmacokinetic profile of orally administered drugs that are P-gp substrates.

The combination of oral paclitaxel and encequidar (termed Oraxol) has been extensively studied in patients with advanced solid cancers. A Phase I study aimed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this combination. In this study, the absorption of paclitaxel was found to be limited at doses exceeding 300 mg/m².[6][7]

A randomized, crossover pharmacokinetic study in patients with advanced cancer compared the area under the curve (AUC) of oral paclitaxel (615 mg/m² divided over 3 days) with encequidar (15 mg) to intravenous paclitaxel (80 mg/m²). The geometric mean ratio for AUC was 89.50%, indicating comparable exposure.[8] The mean absolute bioavailability of oral paclitaxel with encequidar was 12%.[8]

A pivotal Phase III clinical trial (KX-ORAX-001) in patients with metastatic breast cancer demonstrated that oral paclitaxel with encequidar significantly improved overall survival and progression-free survival compared to intravenous paclitaxel.[9]

Table 1: Pharmacokinetic Parameters of Paclitaxel with and without Encequidar

| Parameter | Oral Paclitaxel (615 mg/m² over 3 days) + Encequidar (15 mg) | Intravenous Paclitaxel (80 mg/m²) | Reference |

| AUC₀-∞ (ng·h/mL) | 5033.5 ± 1401.1 | 5595.9 ± 1264.1 | [8] |

| Absolute Bioavailability (%) | 12 (CV% = 23%) | N/A | [8] |

Data presented as mean ± standard deviation, unless otherwise noted. AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.

A study in healthy volunteers investigated the effect of a single dose of encequidar on the pharmacokinetics of loperamide, a known P-gp substrate. Co-administration of encequidar significantly increased the systemic exposure to loperamide, with the geometric mean ratio of the AUC(0,tlast) for loperamide with and without encequidar being 1.48.[5] This effect was achieved without the central nervous system side effects often seen with pan-P-gp inhibitors, highlighting the gut-specific action of encequidar.[5]

Table 2: Pharmacokinetic Parameters of Loperamide with and without P-gp Inhibitors

| Parameter | Loperamide Alone | Loperamide + Encequidar (15, 60, or 180 mg) | Loperamide + Quinidine | Reference |

| AUC(0,tlast) Geometric Mean Ratio (90% CI) | 1.00 | 1.48 (1.08, 2.02) | 2.20 (1.53, 3.18) | [5] |

AUC(0,tlast): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of key experimental protocols used in the evaluation of novel P-gp inhibitors.

In Vitro P-gp Inhibition Assay: Rhodamine 123 Accumulation

This assay is a common method to determine the in vitro inhibitory potential of a compound against P-gp.

-

Cell Line: P-gp-overexpressing cell lines, such as MCF7R (a multidrug-resistant human breast cancer cell line), are typically used.[10]

-

Substrate: Rhodamine 123, a fluorescent substrate of P-gp, is used.[10]

-

Procedure:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

Cells are incubated with a fixed concentration of rhodamine 123 (e.g., 5.25 µM) in the presence of varying concentrations of the test P-gp inhibitor for a specified time (e.g., 30 minutes) at 37°C.[10]

-

After incubation, the cells are washed to remove extracellular rhodamine 123.

-

The intracellular accumulation of rhodamine 123 is quantified using a fluorescence plate reader or flow cytometry.

-

-

Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.[10]

In Vivo Pharmacokinetic Study: Oral Paclitaxel and Encequidar in Patients with Advanced Cancer

This protocol outlines a typical clinical study to evaluate the effect of a P-gp inhibitor on the pharmacokinetics of an orally administered substrate.

-

Study Design: A multi-center, randomized, open-label, crossover study design is often employed.[8]

-

Patient Population: Patients with advanced solid tumors for whom paclitaxel is a potential treatment option.

-

Treatment Arms:

-

Arm 1: Oral paclitaxel administered at a specific dose and schedule (e.g., 205 mg/m² daily for 3 days) preceded by oral encequidar (e.g., 15 mg) one hour prior to each paclitaxel dose.[8]

-

Arm 2: Intravenous paclitaxel administered at a standard dose and schedule (e.g., 80 mg/m² as a 1-hour infusion).[8]

-

-

Pharmacokinetic Sampling:

-

Serial blood samples are collected at predefined time points after both oral and intravenous paclitaxel administration (e.g., pre-dose, and at various time points up to 9 days post-dose).[8]

-

-

Bioanalytical Method: Plasma concentrations of paclitaxel and any relevant metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, AUC, t½, and bioavailability.[3]

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logical relationships in P-gp inhibitor studies.

Caption: Development workflow for a novel oral P-gp inhibitor.

Caption: Mechanism of action of a gut-specific P-gp inhibitor.

Conclusion and Future Directions

Novel P-gp inhibitors, exemplified by encequidar, represent a significant advancement in overcoming P-gp-mediated drug resistance and poor oral bioavailability. The pharmacokinetic data clearly demonstrate the potential of these agents to transform the administration of existing and future therapeutic compounds. The gut-specific mechanism of action of encequidar minimizes systemic toxicity, a major hurdle for previous generations of P-gp inhibitors.

Future research should focus on:

-

Exploring the full potential of encequidar with other P-gp substrate drugs beyond paclitaxel.

-

Investigating the long-term safety and efficacy of this combination therapy.

-

Developing the next generation of P-gp inhibitors with even greater selectivity and potency.

-

Elucidating the potential for P-gp inhibitors to enhance drug delivery to other sanctuary sites, such as the brain, by overcoming the blood-brain barrier.

The continued development and strategic application of novel P-gp inhibitors hold immense promise for improving patient outcomes across a range of therapeutic areas.

References

- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolerability and pharmacokinetics of a new P-glycoprotein inhibitor, HM30181, in healthy Korean male volunteers: single- and multiple-dose randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of HM30181, a P-glycoprotein inhibitor, on the pharmacokinetics and pharmacodynamics of loperamide in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I Study of Oral Paclitaxel with a Novel P-Glycoprotein Inhibitor, HM30181A, in Patients with Advanced Solid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

OY-101 Target Validation in Resistant Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing intracellular drug concentrations to sub-therapeutic levels. OY-101, a novel simplified derivative of tetrandrine, has emerged as a potent and specific inhibitor of P-gp.[1][2][3] This technical guide provides an in-depth overview of the target validation of OY-101 in resistant tumor models, summarizing key quantitative data and detailing the experimental protocols used to elucidate its mechanism of action and efficacy.

Core Mechanism of Action: P-glycoprotein Inhibition

OY-101 is designed to reverse P-gp-mediated multidrug resistance.[1][2][3] Its primary molecular target is P-glycoprotein (P-gp), a transmembrane protein that actively transports a wide variety of chemotherapeutic agents out of cancer cells. By binding to and inhibiting the function of P-gp, OY-101 effectively traps anticancer drugs inside the tumor cells, restoring their cytotoxic efficacy. This mechanism of action has been validated through a series of in vitro and in vivo studies, primarily utilizing the vincristine-resistant human esophageal carcinoma cell line, Eca109/VCR, which overexpresses P-gp.[1][2][3]

Quantitative Data Summary

The efficacy of OY-101 in reversing multidrug resistance has been quantified through various in vitro and in vivo experiments. The data below is summarized from studies conducted on the Eca109/VCR resistant tumor model.

Table 1: In Vitro Efficacy of OY-101 in Eca109/VCR Cells

| Parameter | Value | Description | Reference |

| IC50 of Vincristine (VCR) alone | 6831.0 ± 290.4 nM | The concentration of VCR required to inhibit the growth of 50% of Eca109/VCR cells. | [1][2][3] |

| IC50 of VCR with OY-101 (5 µM) | 9.9 ± 1.3 nM | The concentration of VCR required to inhibit the growth of 50% of Eca109/VCR cells in the presence of OY-101. | [1][2][3] |

| Reversal Fold (RF) | 690.6 | The fold increase in the potency of VCR in the presence of OY-101 (IC50 VCR alone / IC50 VCR with OY-101). | [1][2][3] |

| OY-101 Cytotoxicity (at 5 µM) | Not significantly toxic | OY-101 alone does not show significant toxicity to Eca109/VCR cells at the concentration used for resistance reversal. | [1] |

Table 2: In Vivo Efficacy of OY-101 in Eca109/VCR Xenograft Model

| Treatment Group | Dosage and Administration | Tumor Growth Inhibition Rate | Key Observation | Reference |

| Vehicle Control | N/A | 0% | Uninhibited tumor growth. | [1] |

| Vincristine (VCR) alone | 0.5 mg/kg, intraperitoneal injection, every 2 days for 3 weeks | Not specified, but significantly less than combination | Limited efficacy in the resistant model. | [1] |

| OY-101 alone | 30 mg/kg, oral gavage, every 2 days for 3 weeks | Not specified, but significantly less than combination | No significant anti-tumor effect on its own. | [1] |

| OY-101 + VCR | OY-101 (30 mg/kg, p.o.) + VCR (0.5 mg/kg, i.p.), every 2 days for 3 weeks | 79.13% | Synergistic anti-cancer effect, significantly reducing tumor proliferation and weight without obvious toxicity. | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of OY-101's target and efficacy.

Cell Lines and Culture

-

Cell Line: Eca-109 (human esophageal carcinoma) and its vincristine-resistant counterpart, Eca109/VCR.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Resistance Maintenance: Eca109/VCR cells are cultured in the presence of 800 nM vincristine to maintain the drug-resistant phenotype. The cells are cultured in drug-free medium for one week prior to experiments.

Cytotoxicity and Multidrug Resistance Reversal Assay (MTT Assay)

-

Cell Seeding: Eca109 and Eca109/VCR cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated overnight.

-

Drug Treatment: Cells are treated with varying concentrations of a chemotherapeutic agent (e.g., vincristine) in the presence or absence of a fixed, non-toxic concentration of OY-101 (e.g., 5 µM).

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values (the drug concentration required to inhibit cell growth by 50%) are calculated. The Reversal Fold (RF) is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of OY-101.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Eca109/VCR cells are seeded in 6-well plates and treated with vincristine alone or in combination with OY-101 for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.

Plate Clone Formation Assay

-

Cell Seeding: Eca109/VCR cells are seeded in 6-well plates at a density of 500 cells/well.

-

Drug Treatment: Cells are treated with vincristine alone or in combination with OY-101 at various concentrations.

-

Incubation: The plates are incubated for 7-10 days, with the medium and drugs refreshed every 2-3 days.

-

Colony Fixation and Staining: The colonies are washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.1% crystal violet.

-

Colony Counting: The number of colonies containing more than 50 cells is counted.

In Vivo Xenograft Tumor Model

-

Animal Model: BALB/c nude mice (4-6 weeks old).

-

Tumor Cell Implantation: 5 × 10^6 Eca109/VCR cells are subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Grouping: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly divided into treatment groups (e.g., vehicle control, vincristine alone, OY-101 alone, and OY-101 + vincristine).

-

Drug Administration: Drugs are administered as per the specified dosages and schedules (e.g., OY-101 via oral gavage and vincristine via intraperitoneal injection).

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and photographed. The tumor growth inhibition rate is calculated.

Visualizations

Signaling Pathway: P-gp Efflux Pump Inhibition by OY-101

Caption: OY-101 inhibits the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent apoptosis in resistant cancer cells.

Experimental Workflow: In Vitro Validation of OY-101

Caption: Workflow for the in vitro evaluation of OY-101's ability to reverse multidrug resistance.

Logical Relationship: OY-101 Overcoming Multidrug Resistance

Caption: Logical flow demonstrating how OY-101 counters P-gp-mediated multidrug resistance to restore chemotherapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols: OY-101 Co-administration with Vincristine for Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for investigating the synergistic anti-cancer effects of OY-101, a potent P-glycoprotein (P-gp) inhibitor, when co-administered with the chemotherapeutic agent vincristine. The focus is on overcoming vincristine resistance in cancer cells, a significant challenge in oncology.

Introduction

Vincristine is a widely used chemotherapeutic agent effective against a range of cancers. However, its efficacy is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their cytotoxic effects.

OY-101 is a novel small molecule inhibitor of P-gp. Preclinical studies have demonstrated that OY-101 can effectively reverse P-gp-mediated vincristine resistance, sensitizing resistant cancer cells to the cytotoxic effects of vincristine. This document outlines the key in vitro and in vivo experimental protocols to evaluate the synergistic activity of OY-101 and vincristine.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies of OY-101 in combination with vincristine in the drug-resistant Eca109/VCR cell line.

| Parameter | Value | Cell Line | Description |

| OY-101 IC₅₀ | 9.9 nM | Eca109/VCR | The half maximal inhibitory concentration of OY-101 required to inhibit P-gp activity. |

| Reversal Fold (RF) | 690 | Eca109/VCR | The fold increase in vincristine cytotoxicity in the presence of OY-101. |

Signaling Pathway

Experimental Protocols

Reversal of Multidrug Resistance (MDR) Assay

This protocol determines the ability of OY-101 to sensitize vincristine-resistant cells to vincristine-induced cytotoxicity using a colorimetric MTT assay.

Materials:

-

Eca109/VCR (vincristine-resistant) and Eca109 (parental) human esophageal cancer cell lines

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Vincristine sulfate

-

OY-101

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Eca109/VCR and Eca109 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Drug Treatment:

-

Prepare serial dilutions of vincristine.

-

Prepare a fixed, non-toxic concentration of OY-101 (e.g., based on its IC₅₀ for P-gp inhibition).

-

Treat the cells with:

-

Vincristine alone (in a range of concentrations)

-

OY-101 alone (at the fixed concentration)

-

Vincristine in combination with OY-101

-

-

Include untreated cells as a control.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Determine the IC₅₀ value of vincristine in the presence and absence of OY-101.

-

Calculate the Reversal Fold (RF) = IC₅₀ of Vincristine alone / IC₅₀ of Vincristine + OY-101.

-

Flow Cytometry for Apoptosis

This protocol quantifies the induction of apoptosis in vincristine-resistant cells treated with vincristine and OY-101 using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Eca109/VCR cells

-

Vincristine sulfate

-

OY-101

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed Eca109/VCR cells in 6-well plates and treat with:

-

Vehicle control

-

Vincristine alone

-

OY-101 alone

-

Vincristine in combination with OY-101

-

-

Incubation: Incubate for 24-48 hours.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Plate Clone Formation Assay

This assay assesses the long-term effect of OY-101 and vincristine co-treatment on the clonogenic survival of cancer cells.

Materials:

-

Eca109/VCR cells

-

Complete growth medium

-

Vincristine sulfate

-

OY-101

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of Eca109/VCR cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Drug Treatment: Treat the cells with low concentrations of vincristine, OY-101, or their combination.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.

-

Colony Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with crystal violet solution for 20 minutes.

-

Wash with water and air dry.

-

-

Data Analysis:

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment group.

-

In Vivo Xenograft Model

This protocol evaluates the in vivo efficacy of OY-101 in sensitizing vincristine-resistant tumors to vincristine in a mouse xenograft model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Eca109/VCR cells

-

Matrigel

-

Vincristine sulfate (for injection)

-

OY-101 (formulated for in vivo administration)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Inoculation: Subcutaneously inject Eca109/VCR cells mixed with Matrigel into the flanks of the mice.

-

Tumor Growth and Grouping:

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (n=8-10 mice/group):

-

Vehicle control

-

Vincristine alone

-

OY-101 alone

-

Vincristine + OY-101

-

-

-

Drug Administration: Administer drugs according to a predetermined schedule (e.g., intraperitoneal or intravenous injection).

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals.

-

-

Endpoint:

-

Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.

-

Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).

-

-

Data Analysis:

-

Plot tumor growth curves for each group.

-

Calculate tumor growth inhibition (TGI).

-

Assess any treatment-related toxicity by monitoring body weight changes and clinical signs.

-

Conclusion

The co-administration of OY-101 with vincristine represents a promising strategy to overcome multidrug resistance in cancer. The protocols outlined in these application notes provide a robust framework for researchers to investigate and validate the synergistic anti-cancer effects of this combination therapy. The detailed methodologies for in vitro and in vivo studies will enable a thorough evaluation of the potential of OY-101 as a chemosensitizer, paving the way for further drug development and clinical translation.

Application Note and Protocols for Flow Cytometry Analysis of Drug Efflux with OY-101

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1).[1][2][3][4] These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3][5] OY-101 is a potent and specific inhibitor of P-glycoprotein, demonstrating the potential to reverse MDR and sensitize cancer cells to chemotherapy.[6] This application note provides a detailed protocol for the analysis of drug efflux using flow cytometry, employing OY-101 as a P-gp inhibitor.

Flow cytometry offers a rapid and quantitative method to assess the function of MDR transporters at the single-cell level.[7][8][9] The assay typically involves loading cells with a fluorescent substrate of P-gp, such as Rhodamine 123 or Calcein-AM.[8][9][10] In cells overexpressing P-gp, the fluorescent substrate is actively effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp by OY-101 blocks this efflux, leading to an accumulation of the fluorescent substrate and a measurable increase in intracellular fluorescence.[10][11]

This document outlines the necessary materials, detailed experimental procedures, and data analysis steps for evaluating the inhibitory effect of OY-101 on P-gp-mediated drug efflux.

Key Experiments and Methodologies

Experiment 1: Determination of Optimal OY-101 Concentration

A critical first step is to determine the optimal, non-toxic concentration of OY-101 that effectively inhibits P-gp. This is achieved by titrating OY-101 over a range of concentrations and measuring the retention of a fluorescent P-gp substrate.

Experiment 2: Comparative Analysis with a Known P-gp Inhibitor

To validate the efficacy of OY-101, its inhibitory effect is compared to a well-characterized P-gp inhibitor, such as Verapamil or Cyclosporin A.[7][8] This comparison provides a benchmark for the potency of OY-101.

Experimental Workflow

Figure 1: Experimental workflow for flow cytometry-based drug efflux assay.

P-glycoprotein (P-gp) Mediated Drug Efflux Signaling Pathway

P-gp is an ATP-dependent efflux pump. The binding of ATP to the nucleotide-binding domains (NBDs) fuels a conformational change in the transmembrane domains (TMDs), leading to the translocation of the substrate from the inner to the outer leaflet of the cell membrane. OY-101, as a P-gp inhibitor, is believed to interfere with this process, potentially by competing with the drug substrate for binding or by modulating the ATPase activity of the transporter.

Figure 2: Simplified signaling pathway of P-gp mediated drug efflux and its inhibition by OY-101.

Protocols

Materials

-

Cell Lines: A P-gp overexpressing cell line (e.g., NCI/ADR-RES, K562/Dox, or MCF-7/Doxo) and its corresponding parental, drug-sensitive cell line (e.g., OVCAR-8, K562, or MCF-7).

-

Reagents:

-

OY-101

-

Verapamil or Cyclosporin A (positive control inhibitor)

-

Rhodamine 123 or Calcein-AM (fluorescent P-gp substrate)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Trypsin-EDTA

-

Propidium Iodide (PI) or other viability dye.

-

-

Equipment:

-

Flow cytometer with appropriate laser and filters for the chosen fluorescent dye (e.g., 488 nm excitation for Rhodamine 123 and Calcein-AM).

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microcentrifuge tubes

-

96-well plates (optional, for high-throughput screening)

-

Experimental Protocol: Rhodamine 123 Efflux Assay

-

Cell Preparation:

-

Culture P-gp overexpressing and parental cells to 70-80% confluency.

-

Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibitor and Dye Incubation:

-

Prepare working solutions of OY-101 and Verapamil in cell culture medium. Based on its reported IC50 of 9.9 nM for synergistic effects, a concentration range of 10 nM to 1 µM for OY-101 is recommended for initial titration.[6] A typical concentration for Verapamil is 10-50 µM.[1]

-

In separate tubes, aliquot 500 µL of the cell suspension.

-

Add the desired concentration of OY-101, Verapamil, or DMSO (vehicle control) to the respective tubes.

-

Pre-incubate the cells for 15-30 minutes at 37°C.

-

Add Rhodamine 123 to a final concentration of 50-200 ng/mL to all tubes.[8]

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Efflux and Data Acquisition:

-

After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of fresh, pre-warmed medium (without dye or inhibitors) and incubate for another 30-60 minutes at 37°C to allow for drug efflux.

-

Pellet the cells again, wash once with cold PBS, and resuspend in 500 µL of cold PBS.

-

Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Measure the fluorescence intensity in the appropriate channel (e.g., FL1 for Rhodamine 123).

-

Data Presentation and Analysis

The inhibitory effect of OY-101 on P-gp mediated efflux is quantified by the increase in intracellular fluorescence of the P-gp substrate. The results can be summarized in tables for clear comparison.

Table 1: Effect of OY-101 on Rhodamine 123 Accumulation in NCI/ADR-RES Cells

| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Fold Increase in MFI (vs. Vehicle Control) |

| Vehicle Control | 0.1% DMSO | 150 ± 12 | 1.0 |

| OY-101 | 10 nM | 450 ± 35 | 3.0 |

| 100 nM | 1200 ± 98 | 8.0 | |

| 1 µM | 2500 ± 210 | 16.7 | |

| Verapamil | 50 µM | 2300 ± 185 | 15.3 |

Data are presented as mean ± standard deviation and are representative.

Table 2: Comparative Analysis of P-gp Inhibition in Parental and P-gp Overexpressing Cells

| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |

| OVCAR-8 (Parental) | Vehicle Control | 2800 ± 250 |

| 1 µM OY-101 | 2900 ± 260 | |

| NCI/ADR-RES (P-gp+) | Vehicle Control | 160 ± 15 |

| 1 µM OY-101 | 2550 ± 220 |

Data are presented as mean ± standard deviation and are representative.

Conclusion

The protocols described in this application note provide a robust framework for utilizing flow cytometry to investigate the inhibitory effects of OY-101 on P-gp-mediated drug efflux. By quantifying the increase in intracellular fluorescence of a P-gp substrate, researchers can effectively determine the potency of OY-101 and compare its activity to other known inhibitors. This assay is a valuable tool in the preclinical evaluation of novel MDR modulators and for furthering our understanding of drug resistance mechanisms in cancer.

References

- 1. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 4. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro flow cytometry method to quantitatively assess inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Plate Clone Formation Assay to Determine OY-101 Efficacy in Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals